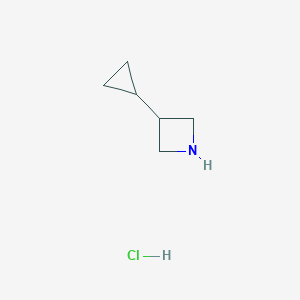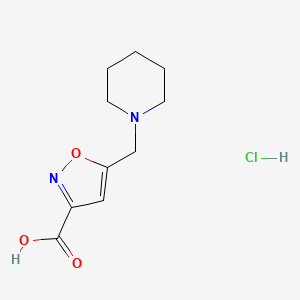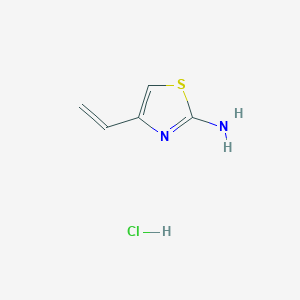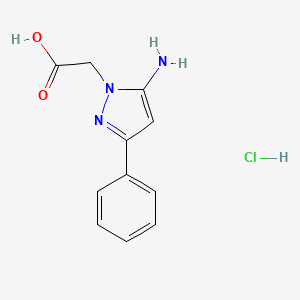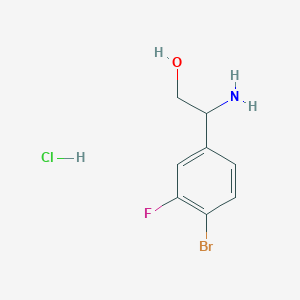
5-Bromo-3-chloropyrazin-2(1H)-one
Vue d'ensemble
Description
“5-Bromo-3-chloropyrazin-2(1H)-one” is an organic compound with the molecular formula C4H3BrClN3. It is a solid substance, typically appearing as a white crystal or powder at room temperature .
Synthesis Analysis
The synthesis of “5-Bromo-3-chloropyrazin-2(1H)-one” typically involves the use of N-Bromosuccinimide in chloroform under an inert atmosphere. The mixture is heated at reflux for 16 hours. The solution is then cooled and washed with water. The organic layer is filtered through Celite and concentrated to give the product .Molecular Structure Analysis
The molecular structure of “5-Bromo-3-chloropyrazin-2(1H)-one” consists of a pyrazinone ring substituted with bromine and chlorine atoms. The molecular weight of the compound is 208.45 .Physical And Chemical Properties Analysis
“5-Bromo-3-chloropyrazin-2(1H)-one” has a density of 1.960, a melting point of 128℃, and a boiling point of 271℃. It has a vapor pressure of 0.007mmHg at 25°C. The compound is soluble in some organic solvents such as ethanol and dimethyl sulfoxide, but it is insoluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activities
A range of novel compounds derived from 5-Bromo-3-chloropyrazin-2(1H)-one have been synthesized for various purposes:
Insecticidal and Fungicidal Activities : Compounds like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, synthesized from pyrazole carbonyl chloride, demonstrated significant insecticidal and fungicidal activities. This includes effectiveness against oriental armyworm and various fungi (Zhu et al., 2014).
Chemical Transformations for Specific Derivatives : Studies on the transformation of 6-bromomethylpyrazin-2(1H)-ones with methoxide have led to the creation of specific piperazine-2,5-diones and pyrazin-2(1H)-ones, highlighting the chemical versatility of derivatives of 5-Bromo-3-chloropyrazin-2(1H)-one (Buysens et al., 1996).
Crystal Structure and Antiviral Activities : The crystal structure of certain derivatives has been analyzed, revealing their potential in antiviral applications against tobacco mosaic virus (Li et al., 2015).
Investigations into Cycloaddition Reactions : Computational and experimental studies have been conducted to understand the cycloaddition reactions of related compounds, providing insights into the reactivity and selectivity of these reactions (Afarinkia et al., 2003).
Molecular Docking and Spectral Investigations : The synthesis and characterization of related compounds have been accompanied by molecular docking studies, highlighting their potential in addressing non-small cell lung cancer and other diseases (Sathish et al., 2018).
Regioselective Heterocyclization : New methodologies have been developed for the synthesis of 3-substituted 1-methyl(5-halo)pyrazoles, revealing the potential of 5-Bromo-3-chloropyrazin-2(1H)-one derivatives in chemical synthesis (Levkovskaya et al., 2002).
Synthesis of Novel Derivatives with Insecticidal Activity : The synthesis of novel derivatives has been explored for their insecticidal activities, with some showing high effectiveness against specific pests (Zhang et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-chloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPTWKVUAKJWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298962 | |
| Record name | 5-Bromo-3-chloro-2(1H)-pyrazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21943-17-9 | |
| Record name | 5-Bromo-3-chloro-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21943-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-2(1H)-pyrazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
